1-(9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline is a heterocyclic compound that combines the structural features of purine and quinoline. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring, while quinoline is a heterocyclic aromatic organic compound with a double-ring structure composed of a benzene ring fused to a pyridine ring. This unique combination of structures endows the compound with interesting chemical and biological properties.
Preparation Methods
The synthesis of 1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline can be achieved through various synthetic routes. One common method involves the nucleophilic arylation of halopurines with aromatic compounds, facilitated by the combination of triflic acid and fluoroalcohol . This metal-free method is complementary to conventional coupling reactions using metal catalysts and reagents for the synthesis of aryl-substituted purine analogues. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include halides and alkoxides.
Addition: The compound can participate in addition reactions, where atoms or groups are added to the double bonds in the quinoline ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the purine or quinoline rings.
Scientific Research Applications
1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For instance, in anticancer research, the compound may target protein kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:
1-(7H-purin-6-yl)urea: This compound contains a urea group instead of the quinoline ring and has different chemical and biological properties.
1-[(2-amino-7H-purin-6-yl)oxy]-3-methylbutan-2-one: This compound has an additional oxygen-containing functional group and is used in different research applications.
The uniqueness of 1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline lies in its combined purine and quinoline structures, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H13N5 |
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Molecular Weight |
251.29 g/mol |
IUPAC Name |
1-(7H-purin-6-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C14H13N5/c1-2-6-11-10(4-1)5-3-7-19(11)14-12-13(16-8-15-12)17-9-18-14/h1-2,4,6,8-9H,3,5,7H2,(H,15,16,17,18) |
InChI Key |
YZUIUGUVYOMOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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